molecular formula C26H30N2O B8243184 (3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8243184
M. Wt: 386.5 g/mol
InChI Key: QBAJXMMYOGDCLI-UKILVPOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indeno[1,2-d]oxazole family, characterized by a fused bicyclic structure combining indene and oxazole moieties. The pyridin-2-yl group at position 2 is substituted with a dicyclopentylmethyl group, introducing significant steric bulk and lipophilicity. The stereochemistry (3aR,8aS) is critical for its spatial orientation, particularly in applications such as asymmetric catalysis .

Molecular Formula: C₂₅H₃₀N₂O (calculated)
Key Features:

  • Lipophilicity: High logP value (predicted) due to aliphatic cyclopentyl groups, impacting solubility and membrane permeability.
  • Coordination sites: The oxazole nitrogen and pyridine nitrogen can act as ligands for transition metals .

Properties

IUPAC Name

(3aS,8bR)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O/c1-2-9-17(8-1)24(18-10-3-4-11-18)21-14-7-15-22(27-21)26-28-25-20-13-6-5-12-19(20)16-23(25)29-26/h5-7,12-15,17-18,23-25H,1-4,8-11,16H2/t23-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAJXMMYOGDCLI-UKILVPOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound belonging to the class of indeno-oxazoles. Its unique structure has garnered interest in various fields including medicinal chemistry and drug discovery due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a bicyclic structure with significant rigidity due to the indeno and oxazole components. The presence of a dicyclopentylmethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Chemical Formula : C₁₈H₁₉N₃O
Molecular Weight : 281.36 g/mol
CAS Number : 2757083-77-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indeno-Oxazole Units : Initial cyclization reactions are conducted under acidic or basic conditions.
  • Introduction of Dicyclopentylmethyl Group : This step usually involves alkylation reactions with appropriate precursors.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Antiviral Activity

Recent studies have indicated that derivatives of indeno-oxazole compounds exhibit significant antiviral properties. For instance, related compounds have been evaluated as inhibitors of SARS-CoV-2 3CL protease, showing promising results in biochemical assays .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological pathways:

  • Protease Inhibition : Certain derivatives have been shown to effectively inhibit proteases involved in viral replication processes.
  • Kinase Inhibition : Preliminary studies suggest potential activity against kinases, which are crucial in cancer pathways.

Case Studies

  • SARS-CoV-2 Protease Inhibition : A study synthesized and evaluated 8H-indeno[1,2-d]thiazole derivatives against SARS-CoV-2 3CL protease. Although this study focused on thiazole derivatives, it highlights the potential for indeno-oxazole compounds to be effective antiviral agents .
  • Chiral Bisoxazoline Ligands : Research has shown that related compounds serve as chiral ligands in asymmetric catalysis, which could potentially lead to the development of biologically active molecules through synthetic pathways involving this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of SARS-CoV-2 protease
Enzyme InhibitionPotential kinase inhibition
Asymmetric CatalysisUsed as a chiral ligand

Scientific Research Applications

Neuropharmacology

The indeno[1,2-d]oxazole framework has been shown to exhibit significant interactions with various neurotransmitter receptors. Research indicates that compounds with similar structures can act as antagonists for adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

  • Case Study : A study demonstrated that modifications in the structure of imidazo[1,2-a]pyridines enhanced their affinity for A2A receptors while maintaining low cytotoxicity. This suggests that (3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole could be explored for similar neuroprotective effects due to its structural similarity to these compounds .

Anticancer Research

The compound's unique structure may also offer potential as an anticancer agent. Compounds with oxazole rings have been investigated for their ability to inhibit cancer cell proliferation.

  • Research Findings : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell survival . The specific application of this compound in this context remains to be fully explored.

Antimicrobial Properties

Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens. The incorporation of pyridine moieties has been linked to enhanced antibacterial properties.

  • Case Study : A recent investigation into pyridine derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . Similar investigations into this compound could provide insights into its potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes including palladium-catalyzed reactions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound (Substituent on Pyridine) Molecular Formula Molecular Weight Key Properties Applications/Notes
Target Compound (6-(Dicyclopentylmethyl)) C₂₅H₃₀N₂O ~374.5 (calc.) High steric bulk, lipophilic Asymmetric catalysis (potential)
6-Bromopyridin-2-yl C₁₅H₁₁BrN₂O 315.16 Electron-withdrawing Br, lower stability (requires 2–8°C storage) Ligand in halogen-sensitive reactions
5-Trifluoromethylpyridin-2-yl C₁₆H₁₁F₃N₂O 304.27 Electron-withdrawing CF₃, metabolic stability Catalysis, pharmaceuticals
6-Methylpyridin-2-yl C₁₆H₁₄N₂O 250.30 Electron-donating CH₃, moderate solubility Model ligand for steric studies
6-Benzhydrylpyridin-2-yl C₂₈H₂₂N₂O 402.49 Aromatic bulk, π-π interactions Protein binding studies
6-Cyclopropylpyridin-2-yl C₁₈H₁₆N₂O 276.33 Conformational rigidity from cyclopropane Structural biology probes
Unsubstituted pyridin-2-yl C₁₅H₁₂N₂O 236.27 Minimal steric hindrance Baseline for activity comparisons

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., Br, CF₃): Increase electrophilicity of the pyridine ring, enhancing metal-ligand coordination strength .
  • Electron-donating groups (e.g., CH₃): Improve solubility but reduce catalytic activity in polar solvents .
  • Steric effects :
    • Dicyclopentylmethyl : Creates a hydrophobic pocket, ideal for enantioselective catalysis .
    • Benzhydryl : Provides aromatic stacking but limits accessibility to metal centers .

Q & A

Basic Research Questions

Q. What are the key steps for enantioselective synthesis of (3aR,8aS)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole?

  • Methodology :

  • Chiral Ligand Design : Utilize chiral bisoxazoline ligands (e.g., cyclopropane-1,1-diyl-bridged derivatives) to induce stereocontrol during oxazole ring formation. This approach is validated in analogous indenooxazole syntheses .
  • Stepwise Cyclization : Perform a [3+2] cycloaddition between a functionalized pyridine derivative and a chiral indenol precursor under mild acidic conditions. Monitor reaction progress via TLC and adjust stoichiometry to minimize diastereomer formation .
  • Purification : Use chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol eluent) to isolate the desired enantiomer. Purity >98% is achievable with iterative crystallization .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the stereochemistry and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign stereochemistry by analyzing coupling constants (e.g., vicinal protons in the indenooxazole core) and NOESY correlations to confirm spatial arrangement of substituents. For example, cross-peaks between the dicyclopentylmethyl group and the oxazole protons validate the (3aR,8aS) configuration .
  • HRMS : Confirm molecular formula (C₂₄H₂₉N₂O) with <2 ppm mass accuracy. Isotopic patterns should align with theoretical distributions to rule out impurities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation hazards from volatile intermediates (e.g., cyclopentylmethyl halides).
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields during oxazole ring formation?

  • Methodology :

  • Kinetic Profiling : Use in-situ IR spectroscopy to track intermediate concentrations. For example, monitor the disappearance of the indenol carbonyl peak (1700–1750 cm⁻¹) to identify rate-limiting steps .
  • DFT Calculations : Model transition states to compare energy barriers for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions). Adjust solvent polarity (e.g., switch from THF to DCE) to favor the lower-energy pathway .

Q. What strategies optimize catalytic activity of this compound in asymmetric transformations?

  • Methodology :

  • Ligand Screening : Test derivatives with modified dicyclopentylmethyl groups (e.g., cyclopropyl or phenyl substitutes) to enhance steric bulk and π-π interactions with substrates. Activity can be quantified via enantiomeric excess (ee) in model reactions (e.g., allylic alkylation) .
  • Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates. Correlate solvent dielectric constant with reaction rate using Eyring plots .

Q. How do structural modifications impact the compound’s LogP and bioavailability in medicinal chemistry applications?

  • Methodology :

  • LogP Determination : Measure octanol-water partitioning via shake-flask method. Replace the dicyclopentylmethyl group with hydrophilic moieties (e.g., hydroxylated cyclopentane) to reduce LogP from ~4.5 to <3.0 .
  • In Vitro Assays : Assess metabolic stability in liver microsomes. Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to retard oxidative degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess (ee) values for similar indenooxazoles?

  • Methodology :

  • Chiral Purity Verification : Cross-validate ee using multiple techniques: polarimetry, chiral HPLC, and Mosher ester analysis. For example, a 90% ee via HPLC may drop to 85% after Mosher derivatization due to reagent-induced racemization .
  • Batch Consistency : Analyze multiple synthesis batches via LC-MS to identify lot-specific impurities (e.g., residual cyclopentylmethyl bromide) that skew ee measurements .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s stability under varying pH conditions?

  • Methodology :

  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers. Monitor degradation via HPLC at λ = 254 nm. Include antioxidant controls (e.g., BHT) to distinguish pH-driven vs. oxidative degradation .
  • Temperature Gradients : Conduct accelerated stability studies (40°C, 75% RH) to predict shelf life. Plot Arrhenius relationships to extrapolate degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.